3',6'-Bis(dimethylamino)-3-oxo-N-((1-(1-oxo-1-((3-(2-oxoacetyl)phenyl)amino)propan-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-3H-spiro[isobenzofuran-1,9'-xanthene]-5-carboxamide, monohydrate
Overview
Description
Protein arginine deiminases (PADs) catalyze the posttranslational modification of arginine residues on proteins to form citrulline, which plays a large role in regulating gene expression. Abnormally high PAD activity has been observed in a host of human diseases. Citrulline-specific probe-rhodamine is a highly sensitive, rhodamine phenylglyoxal-based fluorophore that specifically detects protein citrullination via a chemoselective reaction between glyoxal and citrulline. This chemical probe (comprised of a single isomer) is capable of reacting with any citrulline-containing protein and can be analyzed with fluorescent imaging (excitation 532 nm; emission 580 nm). When added at 100 µM for 30 minutes at acidic pH, this probe has a reported limit of detection of ~10 ng for citrullinated histone H3 and ~1 ng for autodeiminated PAD4.3
Scientific Research Applications
Synthesis and Characterization
- Anti-corrosion Applications : A study on the synthesis, characterization, and anti-corrosion behavior of a similar xanthene derivative highlights its potential as an environmentally friendly compound with significant inhibition efficiency in acidic media. This suggests that related compounds could serve as corrosion inhibitors for metals in industrial applications (Arrousse et al., 2020).
Theoretical Studies
- Theoretical Chemistry : Theoretical valence X-ray photoelectron spectra (XPS) and UV-Visible absorption spectra studies of leuco dyes, including compounds structurally related to the query chemical, demonstrate the utility of such compounds in understanding electronic structures and chemical behaviors, important in material science and dye chemistry (Takaoka et al., 1998).
Pharmacological Potential
- Central Nervous System Agents : Research on spiro[isobenzofuran-1(3H),4'-piperidines] and their derivatives, including those with similar structural motifs to the query chemical, highlights their potential as central nervous system agents, opening avenues for developing novel antidepressants and anticonvulsants (Martin et al., 1981).
Fluorescence and Structural Studies
- Fluorescence Studies : The synthesis and structural analysis of rhodamine 6G derivatives, related to the compound , underscore their importance in developing fluorescence-based applications, such as sensors or imaging agents (Di Paolo et al., 2016).
Mechanism of Action
Target of action
Compounds with similar structures are often used in peptide synthesis . They can act as coupling reagents, facilitating the formation of amide bonds between amino acids or peptides.
Mode of action
These compounds typically work by activating the carboxyl group of one amino acid or peptide, making it more reactive and able to form a bond with the amino group of another amino acid or peptide .
Action environment
The efficacy and stability of such compounds can be influenced by many factors, including temperature, pH, and the presence of other chemicals. For example, these compounds are often used in controlled laboratory environments for peptide synthesis .
properties
IUPAC Name |
3',6'-bis(dimethylamino)-N-[[1-[1-(3-oxaldehydoylanilino)-1-oxopropan-2-yl]triazol-4-yl]methyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H35N7O7.H2O/c1-22(36(49)41-25-8-6-7-23(15-25)33(48)21-47)46-20-26(42-43-46)19-40-37(50)24-9-12-30-29(16-24)38(51)53-39(30)31-13-10-27(44(2)3)17-34(31)52-35-18-28(45(4)5)11-14-32(35)39;/h6-18,20-22H,19H2,1-5H3,(H,40,50)(H,41,49);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHONNVSIRGWDEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)C(=O)C=O)N2C=C(N=N2)CNC(=O)C3=CC4=C(C=C3)C5(C6=C(C=C(C=C6)N(C)C)OC7=C5C=CC(=C7)N(C)C)OC4=O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H37N7O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
731.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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